molecular formula C23H16FNO3 B2569775 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923131-95-7

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No. B2569775
CAS RN: 923131-95-7
M. Wt: 373.383
InChI Key: KBVQHYRLDADPCI-UHFFFAOYSA-N
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Description

The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a chromenone group, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a chromenone core, a fluorophenyl group, and a benzamide group . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and the strength of its interactions with other molecules .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study demonstrated the utility of N-fluoro-2-methylbenzamides in a mild, amide-directed fluorination process mediated by iron, showing broad substrate scope and functional group tolerance without noble metal additives. This process suggests potential applications in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Groendyke et al., 2016).

Antimicrobial Activity of Fluorobenzamides

Research on the synthesis of fluorobenzamides, including structures similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, highlighted their promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at specific positions is essential for enhancing this activity, indicating the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Cytotoxic Activity and Anticancer Potential

Studies have explored the cytotoxic activities of compounds structurally related to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, revealing significant effects against human cancer cell lines. These findings suggest potential applications in cancer research and the development of new anticancer therapies (Raj et al., 2010).

GPR35 Agonist for Biological Studies

The development of potent GPR35 agonists, with fluorinated benzamides serving as key examples, aids in studying the role of GPR35 in various physiological processes. This research can contribute to understanding the pharmacology of GPR35 and potentially uncovering therapeutic targets (Thimm et al., 2013).

Spectroscopic Characteristics and Biological Activity

Investigations into the spectroscopic characteristics and biological activities of pyrone derivatives, including compounds related to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, offer insights into their potential pharmaceutical applications. Such studies contribute to a deeper understanding of these compounds' chemical properties and their interactions with biological targets (Al-Otaibi et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its specific structure and the target molecules in the system . For example, many drugs work by binding to specific proteins and modulating their activity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Potential areas of study could include exploring its synthesis, investigating its reactivity, studying its interactions with biological molecules, and evaluating its potential as a pharmaceutical agent .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-6-2-3-7-16(14)23(27)25-15-10-11-21-18(12-15)20(26)13-22(28-21)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVQHYRLDADPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

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